molecular formula C13H10FN3 B13056343 2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine

2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine

Cat. No.: B13056343
M. Wt: 227.24 g/mol
InChI Key: SPUJLDXQKLYKTM-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring The presence of a fluorophenyl group at the 2-position and an amine group at the 7-position further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine typically involves multistep reactions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-A]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorophenyl group at the 2-position and the amine group at the 7-position can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C13H10FN3

Molecular Weight

227.24 g/mol

IUPAC Name

2-(3-fluorophenyl)imidazo[1,2-a]pyridin-7-amine

InChI

InChI=1S/C13H10FN3/c14-10-3-1-2-9(6-10)12-8-17-5-4-11(15)7-13(17)16-12/h1-8H,15H2

InChI Key

SPUJLDXQKLYKTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN3C=CC(=CC3=N2)N

Origin of Product

United States

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